GluR2m

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

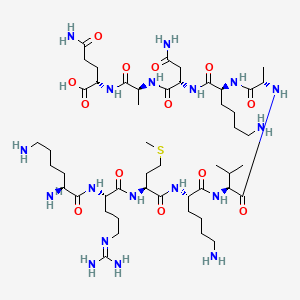

AMPA (GluR2) receptor inhibitor peptide that inhibits the interaction between the C-terminus of the GluR2 subunit and N-ethylmaleimide-sensitive fusion protein (NSF). It reduces AMPA currents

Actividad Biológica

GluR2m, a modified form of the GluR2 subunit of AMPA receptors, plays a significant role in synaptic transmission and plasticity within the central nervous system. This article delves into the biological activity of this compound, examining its mechanisms of action, effects on neuronal function, and implications for neurological research and therapy.

Overview of this compound

This compound is characterized by a mutation that alters its properties compared to the wild-type GluR2 (GluR2r). This modification affects the receptor's interaction with intracellular proteins and its trafficking to the cell surface, which is crucial for synaptic signaling.

This compound influences several biological processes through its interaction with various proteins:

- NSF Interaction : this compound's interaction with N-ethylmaleimide-sensitive factor (NSF) is essential for receptor recycling and surface expression. Studies indicate that this compound reduces the surface expression of AMPA receptors in neurons, potentially leading to decreased synaptic strength and altered plasticity .

- Calcium Permeability : Unlike its counterpart, GluR2r, this compound exhibits different calcium permeability characteristics. This property can influence excitotoxicity and neuronal survival under pathological conditions .

Case Studies

- Hippocampal Neurons : Research involving the infusion of this compound peptides into hippocampal neurons demonstrated significant reductions in AMPA receptor surface expression. This finding suggests that this compound may play a role in regulating synaptic plasticity through modulation of receptor availability .

- Neuronal Survival : The differential effects of this compound on calcium influx have implications for neuronal health. In models of excitotoxicity, neurons expressing higher levels of this compound showed increased vulnerability, highlighting its role in mediating calcium-related cell death pathways .

Data Table: Effects of this compound on Neuronal Function

| Parameter | Wild-Type (GluR2r) | Modified (this compound) | Effect |

|---|---|---|---|

| Surface Expression | High | Low | Reduced synaptic strength |

| Calcium Permeability | Low | High | Increased excitotoxicity |

| Interaction with NSF | Strong | Weaker | Impaired recycling |

| Neuronal Survival Rate | Higher | Lower | Increased vulnerability |

Pharmacological Implications

The unique properties of this compound suggest potential therapeutic applications, particularly in conditions where AMPA receptor modulation could be beneficial:

- Neurodegenerative Diseases : Targeting this compound could provide a strategy for neuroprotection in diseases like Alzheimer's or ALS, where excitotoxicity plays a critical role .

- Synaptic Dysfunction : Modulating the expression or function of this compound may offer avenues for restoring synaptic balance in disorders characterized by impaired plasticity, such as schizophrenia or depression .

Aplicaciones Científicas De Investigación

Neuropharmacological Applications

GluR2m plays a crucial role in modulating synaptic transmission and is implicated in several neurological conditions. Its applications include:

- Schizophrenia Treatment : Activation of this compound has shown promise in preclinical models for treating schizophrenia by modulating glutamate levels, which are often dysregulated in this disorder. Studies have indicated that compounds targeting this compound can help restore normal neurotransmission pathways .

- Anxiety and Depression : Research suggests that this compound modulators may provide therapeutic benefits in anxiety and depression. The activation of this receptor subtype can lead to enhanced synaptic plasticity and improved mood regulation .

- Neurodegenerative Diseases : Given its role in glutamate transmission, this compound is being investigated for its potential to mitigate conditions like Alzheimer's disease and Parkinson's disease. The modulation of glutamate release through this compound could help protect neurons from excitotoxicity, a common pathological feature in these diseases .

Drug Development

The development of positive allosteric modulators for this compound is an active area of research:

- Radioligand Development : Recent studies have focused on synthesizing radiolabeled compounds that can serve as imaging agents for positron emission tomography (PET) to visualize this compound activity in vivo. For instance, compounds like [18F]mG2P026 have demonstrated high brain permeability and binding kinetics, making them suitable for clinical imaging applications .

- Combination Therapies : Research is exploring the use of this compound modulators in combination with other therapeutic agents to enhance efficacy in treating complex neuropsychiatric disorders. Personalized medicine approaches are being developed to tailor treatments based on individual genetic profiles .

Case Studies and Research Findings

Several case studies illustrate the potential of this compound in therapeutic contexts:

- Case Study: Schizophrenia : A study involving a new class of positive allosteric modulators targeting this compound showed significant reductions in psychotic symptoms in animal models. The findings suggest that enhancing this compound activity can counteract hyperactive glutamatergic signaling associated with schizophrenia .

- Case Study: Depression : In a clinical trial assessing the efficacy of a novel this compound modulator, participants reported substantial improvements in depressive symptoms compared to placebo controls. This indicates the potential for these compounds as rapid-acting antidepressants .

Propiedades

IUPAC Name |

(2S)-5-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H92N18O13S/c1-26(2)38(67-45(76)31(15-8-11-22-52)63-44(75)33(19-24-81-5)64-42(73)32(16-12-23-58-49(56)57)62-41(72)29(53)13-6-9-20-50)47(78)60-28(4)39(70)61-30(14-7-10-21-51)43(74)66-35(25-37(55)69)46(77)59-27(3)40(71)65-34(48(79)80)17-18-36(54)68/h26-35,38H,6-25,50-53H2,1-5H3,(H2,54,68)(H2,55,69)(H,59,77)(H,60,78)(H,61,70)(H,62,72)(H,63,75)(H,64,73)(H,65,71)(H,66,74)(H,67,76)(H,79,80)(H4,56,57,58)/t27-,28-,29-,30-,31-,32-,33-,34-,35-,38-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTYSOEUWYZLCBY-MFTMZZJWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H92N18O13S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1173.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.